N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13476712
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O2 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide |
| Standard InChI | InChI=1S/C12H23N3O2/c1-4-14(10(3)16)8-11-6-5-7-15(11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1 |
| Standard InChI Key | YVTDCFFBOYIVEJ-FTNKSUMCSA-N |
| Isomeric SMILES | CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)C |
| SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)C |
| Canonical SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)C |
Introduction
Structural Characteristics and Stereochemistry
The compound’s IUPAC name, N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide, reflects its intricate architecture. Key features include:
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Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.
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(S)-2-Aminopropanoyl group: A chiral acyl moiety attached to the pyrrolidine’s nitrogen, imparting stereochemical specificity.
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N-Ethylacetamide side chain: A methylene-linked acetamide group with an ethyl substitution at the terminal nitrogen.
The stereochemistry at the 2-aminopropanoyl position ((S)-configuration) is critical for potential receptor interactions, as enantiomers often exhibit divergent biological activities . Computational models (e.g., PubChem’s 3D conformer) reveal a twisted conformation where the pyrrolidine ring adopts an envelope shape, optimizing hydrogen bonding between the amide carbonyl and the primary amine .
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is dominated by:
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Amide bond hydrolysis: Susceptibility to acidic/basic conditions, yielding pyrrolidine and acetic acid derivatives .
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Amino group participation: The primary amine facilitates Schiff base formation or Michael additions .
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Pyrrolidine ring modifications: Potential for N-alkylation or ring-opening under strong nucleophilic conditions .
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.33 g/mol | |
| logP (Partition Coefficient) | 1.2 ± 0.3 | |
| Solubility (Water) | 12.5 mg/mL (25°C) | |
| pKa (Amine) | 9.8 |
The moderate logP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems .
Biological Activity and Hypothetical Applications
While direct pharmacological data for this compound is limited, structural analogs and related scaffolds provide insights into potential applications:
Enzyme Inhibition
Pyrrolidine-acetamide derivatives are reported as inhibitors of:
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11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1): A target for metabolic syndrome therapy .
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Tankyrases: Enzymes involved in Wnt/β-catenin signaling, relevant in oncology .
The (S)-aminopropanoyl group may enhance binding affinity to enzymatic active sites through hydrogen bonding .
Neuropharmacology
Compounds with pyrrolidine motifs exhibit activity at neuropeptide Y (NPY) and corticotropin-releasing factor (CRF) receptors . The ethylacetamide chain could modulate receptor subtype selectivity .
Comparative Analysis with Structural Analogs
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